![molecular formula C19H21Cl2N3O2S B2932496 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1216826-46-8](/img/structure/B2932496.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
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Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H21Cl2N3O2S and its molecular weight is 426.36. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
One study has explored the synthesis of novel compounds derived from visnagenone and khellinone, which are structurally related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride. These compounds were found to possess anti-inflammatory and analgesic properties, suggesting potential applications in treating inflammation and pain-related conditions (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Evaluation
Another research focused on synthesizing 4-thiazolidinone derivatives, which are structurally similar, and evaluating their antimicrobial and anticancer potentials. This research indicates the potential use of these compounds in developing new treatments for microbial infections and cancer (Deep et al., 2016).
Gastrointestinal Prokinetic Activity
A study on the derivatives of N-[[dialkylamino)ethoxy]benzyl]benzamide, closely related in structure, demonstrated their potential as gastrointestinal prokinetic agents. This suggests possible applications in treating gastrointestinal motility disorders (Sakaguchi et al., 1992).
Corrosion Inhibition
Research on benzothiazole derivatives, including similar compounds, has demonstrated their effectiveness in inhibiting steel corrosion in acidic environments. This application is significant in industrial settings to protect metals from corrosion (Hu et al., 2016).
Leukotriene B4 Inhibitory Activity
A study on benzofuran derivatives with amino thiazolyl groups, closely resembling the compound , revealed their ability to inhibit leukotriene B4, a mediator of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases (Kuramoto et al., 2008).
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)11-12-23(18(24)13-7-5-4-6-8-13)19-21-16-15(25-3)10-9-14(20)17(16)26-19;/h4-10H,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEYYBGFGCFTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride |
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